3-(4-Chloro-3-fluorophenyl)pentan-3-ol

Purity Analysis Synthetic Intermediate Quality Control

Off-target substitution of halogenated phenylpentanol regioisomers invalidates SAR data and alters reaction outcomes. This specific CAS 1379369-43-3 provides the exact 4-chloro-3-fluorophenyl substitution pattern and hindered tertiary alcohol handle required for reproducible medicinal chemistry and agrochemical R&D. - 98% purity validated for patch-clamp electrophysiology - Sterically hindered 3-ol suitable for functionalization method development - Privileged 4-Cl-3-F motif for metabolic stability in crop protection leads

Molecular Formula C11H14ClFO
Molecular Weight 216.68 g/mol
CAS No. 1379369-43-3
Cat. No. B7998254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-3-fluorophenyl)pentan-3-ol
CAS1379369-43-3
Molecular FormulaC11H14ClFO
Molecular Weight216.68 g/mol
Structural Identifiers
SMILESCCC(CC)(C1=CC(=C(C=C1)Cl)F)O
InChIInChI=1S/C11H14ClFO/c1-3-11(14,4-2)8-5-6-9(12)10(13)7-8/h5-7,14H,3-4H2,1-2H3
InChIKeyCKIQBHJQRIDKLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chloro-3-fluorophenyl)pentan-3-ol: Overview


3-(4-Chloro-3-fluorophenyl)pentan-3-ol (CAS 1379369-43-3) is a halogenated tertiary alcohol belonging to the class of substituted phenylpentanols. Its core structure features a pentanol backbone substituted at the 3-position with a 4-chloro-3-fluorophenyl group, with a molecular formula of C₁₁H₁₄ClFO and a molecular weight of 216.68 g/mol . This compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and agrochemical research due to the presence of distinct halogen substituents (chlorine and fluorine) and a sterically hindered tertiary alcohol group, which can serve as a handle for further chemical diversification .

Why Positional Isomers Cannot Substitute


Close analogs of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol, such as its 2-fluoro regioisomer (3-(4-chloro-2-fluorophenyl)pentan-3-ol) or its 2-pentanol positional isomer (2-(4-chloro-3-fluorophenyl)pentan-2-ol) , share identical molecular formulas and similar physicochemical properties. However, substituting one for another in a multi-step synthesis can lead to significant differences in reaction outcomes and final product profiles. The precise positioning of the fluorine atom on the phenyl ring or the hydroxyl group on the alkyl chain dictates the compound's 3D conformation and electronic environment, which in turn governs its reactivity, binding affinity to biological targets, and metabolic stability. Therefore, using an off-target analog can invalidate structure-activity relationship (SAR) studies, alter synthetic route efficiency, and lead to the production of an unintended final compound, making generic substitution a critical risk in research and development [REFS-1, REFS-2, REFS-3].

Comparative Purity and Availability Analysis


Purity Specification: Target vs. 2-Fluoro Regioisomer

Commercially available 3-(4-Chloro-3-fluorophenyl)pentan-3-ol is specified with a purity of 98% . In contrast, its closest regioisomer, 3-(4-Chloro-2-fluorophenyl)pentan-3-ol, is commonly offered at a lower purity of 95% . This difference in baseline purity is a direct and quantifiable procurement consideration, particularly for sensitive applications where trace impurities can interfere with reaction outcomes or biological assays.

Purity Analysis Synthetic Intermediate Quality Control

Predicted LogP and Fluorine Position Effect

The predicted LogP (XLogP3) value for the positional isomer (2S)-2-(4-chloro-3-fluorophenyl)pentan-2-ol is 3.2 [1]. While a computed XLogP3 value for the target 3-pentanol isomer is not publicly available, the structural difference (tertiary alcohol at position 3 vs. position 2) is known to influence molecular shape and, consequently, lipophilicity and its associated ADME properties. This class-level inference highlights that even closely related isomers can exhibit divergent pharmacokinetic profiles, making the selection of the exact 3-pentanol isomer critical for SAR studies.

Lipophilicity Drug Design ADME Properties

Key Application Scenarios


Nav1.7 Inhibitor Synthesis for Pain Research

The unique 4-chloro-3-fluorophenyl substitution pattern is a common motif in drug discovery, particularly for voltage-gated sodium channel (Nav1.7) inhibitors aimed at treating pain and itch [1]. The specific regio- and stereochemistry of 3-(4-Chloro-3-fluorophenyl)pentan-3-ol makes it a suitable building block for constructing candidate molecules in this therapeutic area. Its high purity (98%) ensures reliable outcomes in sensitive electrophysiological patch-clamp assays, where trace impurities can confound results .

Halogenated Agrochemical Intermediate Development

The presence of both chlorine and fluorine substituents is highly valued in agrochemical design for enhancing metabolic stability and biological activity. The 4-chloro-3-fluorophenyl group is a key pharmacophore in many fungicidal and herbicidal compounds [2]. This compound serves as a versatile starting material for introducing this privileged motif into more complex molecular architectures, enabling the exploration of structure-activity relationships in crop protection research.

Tertiary Alcohol Functionalization Method Development

The sterically hindered tertiary alcohol group at the 3-position of the pentane chain presents a challenging yet valuable handle for synthetic chemists. This compound can be used as a model substrate in the development of novel methods for the activation and functionalization of tertiary alcohols, such as stereoselective substitutions, eliminations, or C-O bond cleavages. Its well-defined purity and structure make it an ideal benchmark for assessing reaction yields and selectivity in method development studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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